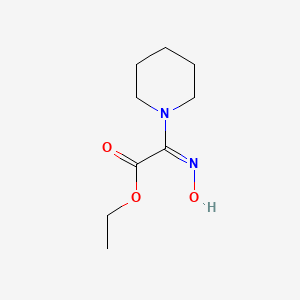
Ethyl 2-(hydroxyimino)-2-piperidinoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is a chemical compound that belongs to the class of oxime esters It is characterized by the presence of an ethyl ester group, a hydroxyimino group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good yield . The reaction should be carried out at a controlled pH to prevent rapid hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The product can be purified by recrystallization from solvents like ethanol or ethyl acetate .
化学反应分析
Types of Reactions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
Ethyl 2-(hydroxyimino)-2-piperidinoacetate has several applications in scientific research:
Chemistry: It is used as an additive in peptide synthesis to enhance coupling efficiency and reduce racemization.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of ethyl 2-(hydroxyimino)-2-piperidinoacetate involves its ability to act as a coupling additive in peptide synthesis. It neutralizes the basicity or nucleophilicity of carbodiimides, thereby suppressing base-catalyzed side reactions and reducing racemization . The hydroxyimino group plays a crucial role in this process by forming stable intermediates that facilitate the coupling reaction.
相似化合物的比较
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure but contains a cyano group instead of a piperidine ring.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a piperidine ring.
Uniqueness
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is unique due to the presence of the piperidine ring, which imparts distinct chemical properties and reactivity compared to other oxime esters. This structural feature makes it particularly useful in peptide synthesis and other organic reactions where steric and electronic effects play a significant role.
属性
CAS 编号 |
120209-12-3 |
|---|---|
分子式 |
C9H16N2O3 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
ethyl 2-hydroxyimino-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(12)8(10-13)11-6-4-3-5-7-11/h13H,2-7H2,1H3 |
InChI 键 |
FZDWJXCSMDRPCX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
规范 SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
同义词 |
ethyl 2-(hydroxyimino)-2-piperidinoacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





